molecular formula C12H13NO B8151737 4-Ethynyl-3,N,N-trimethyl-benzamide

4-Ethynyl-3,N,N-trimethyl-benzamide

Cat. No.: B8151737
M. Wt: 187.24 g/mol
InChI Key: JWCUGXQXUKVOIK-UHFFFAOYSA-N
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Description

4-Ethynyl-3,N,N-trimethyl-benzamide is a benzamide derivative featuring a unique substitution pattern: an ethynyl group at the 4-position of the aromatic ring and two methyl groups attached to the amide nitrogen. This compound combines steric bulk from the trimethyl substitution with the electronic effects of the ethynyl group, making it a candidate for applications in coordination chemistry and catalytic reactions. The ethynyl group may be introduced via cross-coupling reactions, such as the Sonogashira reaction, as seen in related compounds (e.g., 3-((3-amino-1H-indazol-4-yl)ethynyl) derivatives) .

Properties

IUPAC Name

4-ethynyl-N,N,3-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-5-10-6-7-11(8-9(10)2)12(14)13(3)4/h1,6-8H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCUGXQXUKVOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3,N,N-trimethyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3,N,N-trimethyl-benzamide and ethynyltrimethylsilane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using argon or nitrogen gas. Palladium catalysts, such as palladium(II) acetate, are commonly used to facilitate the coupling reaction.

    Procedure: The 4-bromo-3,N,N-trimethyl-benzamide is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a base, such as triethylamine. The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours.

    Purification: The crude product is purified using column chromatography to obtain the desired 4-Ethynyl-3,N,N-trimethyl-benzamide in high purity.

Industrial Production Methods

Industrial production of 4-Ethynyl-3,N,N-trimethyl-benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3,N,N-trimethyl-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-Ethynyl-3,N,N-trimethyl-benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3,N,N-trimethyl-benzamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Ethynyl-3,N,N-trimethyl-benzamide and related benzamides are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications/Reactivity References
4-Ethynyl-3,N,N-trimethyl-benzamide 4-ethynyl, 3-methyl, N,N-dimethyl Ethynyl enables π-conjugation; trimethyl enhances steric hindrance Potential catalyst in C–H functionalization
4,N,N-Trimethyl-benzamide 4-methyl, N,N-dimethyl Lacks ethynyl group; simpler steric profile Limited reactivity studies
3-Amino-N,N,4-trimethylbenzamide 3-amino, 4-methyl, N,N-dimethyl Amino group introduces hydrogen-bonding capability Intermediate in pharmaceutical synthesis
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-nitro, N-(3-chlorophenethyl) Nitro group enhances electron-withdrawing effects; chlorophenethyl adds bulk Biofunctional hybrid molecules
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for metal coordination Metal-catalyzed C–H activation

Table 2: Spectroscopic and Crystallographic Data

Compound Name NMR Shifts (1H/13C) X-ray Diffraction Data Key Spectral Features References
4-Ethynyl-3,N,N-trimethyl-benzamide Not reported in evidence Not available Ethynyl C≡C stretch (~2100 cm⁻¹ in IR)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide δ 7.4–7.2 (aromatic H), δ 2.3 (CH3) Monoclinic crystal system, hydrogen-bonded networks O–H stretch (~3400 cm⁻¹)
N-(3-Chlorophenethyl)-4-nitrobenzamide δ 8.2 (NO2-adjacent H), δ 4.6 (CH2NH) Not reported NO2 asymmetric stretch (~1520 cm⁻¹)

Research Findings and Implications

  • Synthetic Challenges : Introducing the ethynyl group requires precise conditions (e.g., palladium catalysis, as in ), which may lower yields compared to simpler benzamides synthesized via direct amidation .
  • Coordination Chemistry: While N,O-bidentate benzamides () are established in metal coordination, the ethynyl group’s role remains underexplored but could enable novel catalytic cycles via alkyne-metal interactions.
  • Biological Relevance : Hybrid benzamides (e.g., ) highlight the versatility of the benzamide scaffold in drug discovery, though 4-Ethynyl-3,N,N-trimethyl-benzamide’s bioactivity is yet to be studied.

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